molecular formula C19H19N5 B13938944 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile

Cat. No.: B13938944
M. Wt: 317.4 g/mol
InChI Key: DJWHAISGEPYECC-UHFFFAOYSA-N
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Description

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile is a compound that belongs to the class of imidazo[1,2-b]pyridazinesKinase inhibitors are crucial in the treatment of various cancers and other diseases where kinase activity is dysregulated .

Preparation Methods

The synthesis of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile typically involves multiple steps. One common synthetic route includes the formation of the imidazo[1,2-b]pyridazine core, followed by the introduction of the cyclohexylamino group and the benzonitrile moiety. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3). Industrial production methods may involve optimization of these steps to increase yield and purity .

Chemical Reactions Analysis

4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile can undergo various chemical reactions, including:

Scientific Research Applications

This compound has shown promise in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies involving kinase inhibition, which is crucial for understanding cell signaling pathways.

    Medicine: Its potential as a therapeutic agent for treating cancers, particularly multiple myeloma, has been explored.

    Industry: It can be used in the development of new drugs and therapeutic agents

Mechanism of Action

The mechanism of action of 4-(6-(Cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl)benzonitrile involves the inhibition of specific kinases. It binds to the hinge region of kinases, thereby inhibiting their activity. This inhibition affects various cellular processes, including cell growth, differentiation, and apoptosis. The compound has shown high selectivity and potency in inhibiting TAK1, making it a promising candidate for targeted cancer therapy .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:

Properties

Molecular Formula

C19H19N5

Molecular Weight

317.4 g/mol

IUPAC Name

4-[6-(cyclohexylamino)imidazo[1,2-b]pyridazin-3-yl]benzonitrile

InChI

InChI=1S/C19H19N5/c20-12-14-6-8-15(9-7-14)17-13-21-19-11-10-18(23-24(17)19)22-16-4-2-1-3-5-16/h6-11,13,16H,1-5H2,(H,22,23)

InChI Key

DJWHAISGEPYECC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=NN3C(=NC=C3C4=CC=C(C=C4)C#N)C=C2

Origin of Product

United States

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